molecular formula C10H7NO5 B14308550 3-Methoxy-6-nitro-2H-1-benzopyran-2-one CAS No. 112212-17-6

3-Methoxy-6-nitro-2H-1-benzopyran-2-one

Cat. No.: B14308550
CAS No.: 112212-17-6
M. Wt: 221.17 g/mol
InChI Key: JVXUFVYSKYNOHN-UHFFFAOYSA-N
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Description

3-Methoxy-6-nitro-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that consist of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methoxy group at the 3-position and a nitro group at the 6-position on the benzopyran structure. It is known for its photochromic properties, meaning it can change color when exposed to light, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-nitro-2H-1-benzopyran-2-one typically involves the nitration of 3-methoxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-6-nitro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-nitro-2H-1-benzopyran-2-one involves its photochromic properties. Upon exposure to ultraviolet (UV) light, the compound undergoes a reversible transformation from its spiropyran form to its merocyanine form. This transformation involves the breaking of the C-O bond in the pyran ring and the formation of a conjugated system, resulting in a color change. The reverse transformation can be induced by visible light or thermal treatment .

Properties

CAS No.

112212-17-6

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

3-methoxy-6-nitrochromen-2-one

InChI

InChI=1S/C10H7NO5/c1-15-9-5-6-4-7(11(13)14)2-3-8(6)16-10(9)12/h2-5H,1H3

InChI Key

JVXUFVYSKYNOHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O

Origin of Product

United States

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